M,m'-ddt
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Overview
Description
It is highly toxic to a wide variety of insects and was first synthesized in 1874 by the Austrian chemist Othmar Zeidler . The compound gained prominence for its effectiveness in controlling mosquito populations and other agricultural pests, but it also became infamous for its environmental impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions: M,m’-ddt is prepared by heating chloral (C2HCl3O) and chlorobenzene (C6H5Cl) in a ratio of 1:2 in the presence of concentrated sulfuric acid (H2SO4) . The reaction involves two molecules of chlorobenzene reacting with one molecule of chloral to form dichlorodiphenyltrichloroethane .
Industrial Production Methods: Industrial production of M,m’-ddt follows the same synthetic route but on a larger scale. The reaction is carried out in large reactors where chloral and chlorobenzene are mixed and heated in the presence of sulfuric acid. The product is then purified and crystallized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: M,m’-ddt undergoes several types of chemical reactions, including:
Oxidation: M,m’-ddt can be oxidized to form various degradation products.
Reduction: The compound can be reduced under specific conditions to form less chlorinated derivatives.
Substitution: M,m’-ddt can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed.
Major Products:
Oxidation: Dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD) are major oxidation products.
Reduction: Less chlorinated derivatives of M,m’-ddt.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
M,m’-ddt has been extensively studied for its applications in various fields:
Chemistry:
- Used as a model compound for studying the environmental fate of organochlorine pesticides.
- Employed in research on the synthesis and degradation of chlorinated organic compounds .
Biology:
- Studied for its effects on insect physiology and resistance mechanisms.
- Used in research on the bioaccumulation and biomagnification of persistent organic pollutants .
Medicine:
- Investigated for its potential effects on human health, including its role as an endocrine disruptor.
- Studied for its historical use in controlling vector-borne diseases like malaria .
Industry:
Mechanism of Action
M,m’-ddt exerts its effects primarily by targeting the voltage-gated sodium channels in the nerve cell membranes of insects . By binding to these channels, M,m’-ddt disrupts the normal transmission of nerve impulses, leading to paralysis and eventual death of the insect . This mechanism is similar to that of other insecticides like pyrethrins and pyrethroids .
Comparison with Similar Compounds
Dichlorodiphenyldichloroethylene (DDE): A major degradation product of M,m’-ddt with similar environmental persistence.
Dichlorodiphenyldichloroethane (DDD): Another degradation product with similar chemical properties.
Dichlorodiphenylchloroethylene (DDMU): A related compound with similar toxicological effects.
Uniqueness: M,m’-ddt is unique in its high effectiveness as an insecticide and its environmental persistence. Unlike its degradation products, M,m’-ddt has a higher tendency to bioaccumulate and biomagnify in the food chain, leading to long-term ecological impacts .
Properties
CAS No. |
33086-18-9 |
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Molecular Formula |
C14H9Cl5 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-chloro-3-[2,2,2-trichloro-1-(3-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl5/c15-11-5-1-3-9(7-11)13(14(17,18)19)10-4-2-6-12(16)8-10/h1-8,13H |
InChI Key |
UXSCCPYEYMVUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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